![molecular formula C12H16FN B13316545 N-[1-(2-Fluorophenyl)propyl]cyclopropanamine](/img/structure/B13316545.png)
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is a chemical compound with the molecular formula C12H16FN It is characterized by the presence of a fluorophenyl group attached to a propyl chain, which is further connected to a cyclopropanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine typically involves the reaction of 2-fluorophenylpropylamine with cyclopropanecarboxylic acid or its derivatives under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high yields and purity. Purification steps, including crystallization and chromatography, are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as hydroxide ions or amines replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Formation of hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[1-(2-Fluorophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine
- N-[1-(3-Fluorophenyl)propyl]cyclopropanamine
- N-[1-(4-Fluorophenyl)propyl]cyclopropanamine
Uniqueness
N-[1-(2-Fluorophenyl)propyl]cyclopropanamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
N-[1-(2-fluorophenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H16FN/c1-2-12(14-9-7-8-9)10-5-3-4-6-11(10)13/h3-6,9,12,14H,2,7-8H2,1H3 |
Clave InChI |
QKOPIFDUXHTPAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1F)NC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



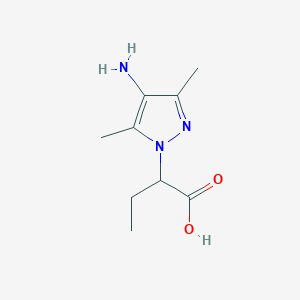

![tert-butyl (1R,2S,4S,5R)-7-oxo-3-oxa-6-azatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B13316473.png)
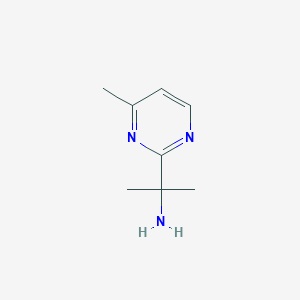
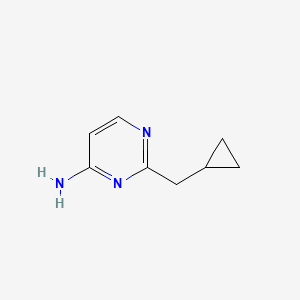

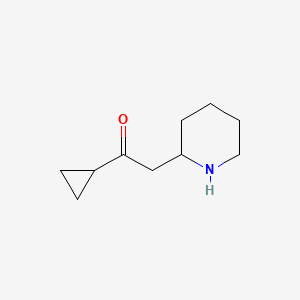
![2-(Chloromethyl)-1,4-dioxa-7-thiaspiro[4.5]decane](/img/structure/B13316502.png)
amine](/img/structure/B13316505.png)
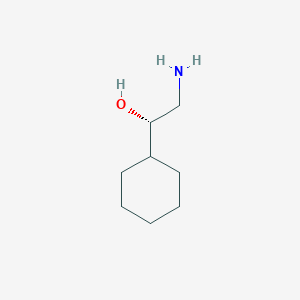
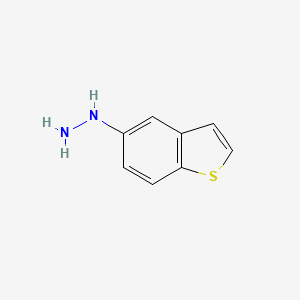
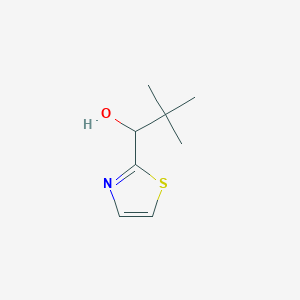
![1-[4-(1H-Imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13316521.png)
